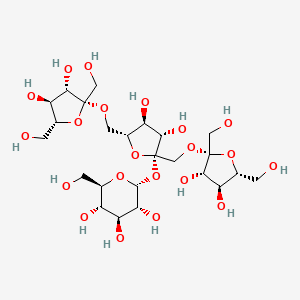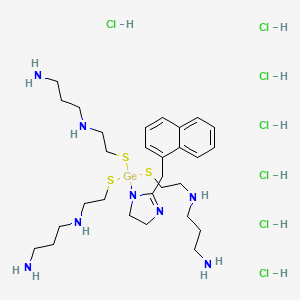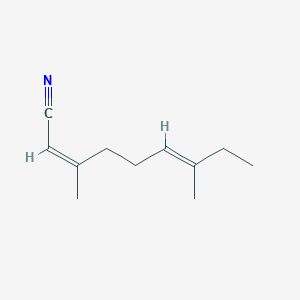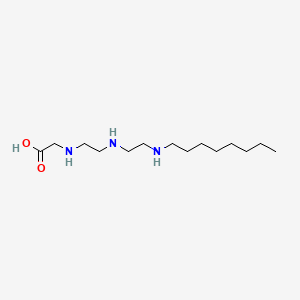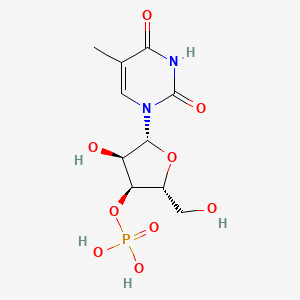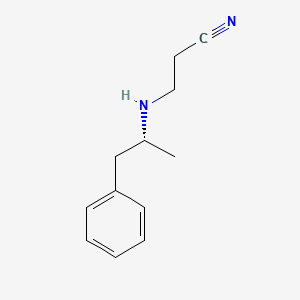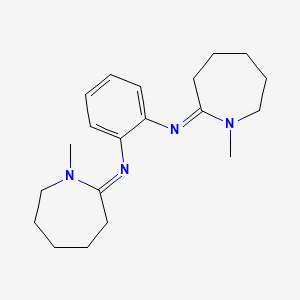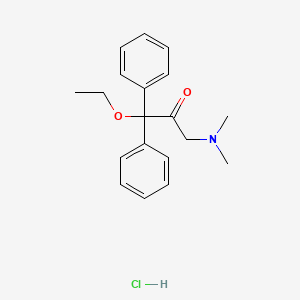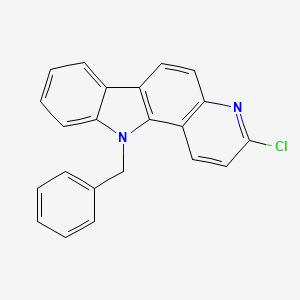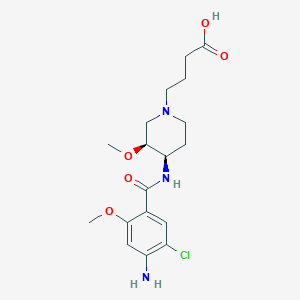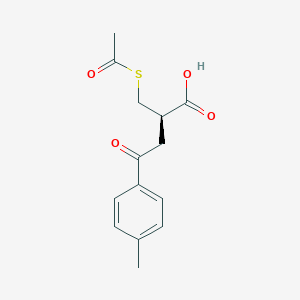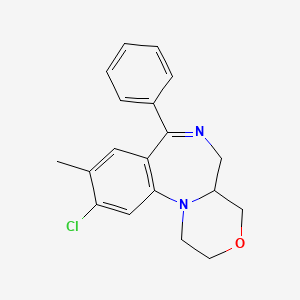
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt is an organosilicon compound with the molecular formula C3H9NaO6SSi. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt typically involves the reaction of 3-(chloromethyl)propanesulfonic acid with triphenylsilanol under basic conditions . The reaction proceeds as follows:
Reactants: 3-(chloromethyl)propanesulfonic acid and triphenylsilanol.
Conditions: Basic conditions, typically using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfoxide derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinate derivatives, and various functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Mecanismo De Acción
The mechanism by which 1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt exerts its effects involves the interaction of its sulfonic acid group with various molecular targets. The compound can act as a catalyst by providing acidic sites that facilitate chemical reactions. Additionally, its organosilicon structure allows it to interact with other silicon-based materials, enhancing their properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt: This compound is similar in structure but has a trimethylsilyl group instead of a trihydroxysilyl group.
3-Amino-1-propanesulfonic acid: This compound has an amino group instead of a trihydroxysilyl group.
3-Hydroxy-1-propanesulfonic acid sodium salt: This compound has a hydroxy group instead of a trihydroxysilyl group.
Uniqueness
1-Propanesulfonic acid, 3-(trihydroxysilyl)-, monosodium salt is unique due to its trihydroxysilyl group, which imparts distinct properties such as enhanced reactivity and compatibility with silicon-based materials. This makes it particularly valuable in applications requiring strong acidic sites and interactions with silicon-based substrates.
Propiedades
Número CAS |
70942-25-5 |
|---|---|
Fórmula molecular |
C3H9NaO6SSi |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
sodium;3-trihydroxysilylpropane-1-sulfonate |
InChI |
InChI=1S/C3H10O6SSi.Na/c4-10(5,6)2-1-3-11(7,8)9;/h7-9H,1-3H2,(H,4,5,6);/q;+1/p-1 |
Clave InChI |
DRMWCVOIZCFPJT-UHFFFAOYSA-M |
SMILES canónico |
C(C[Si](O)(O)O)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


